Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate

Description

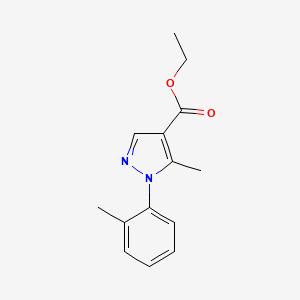

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a methyl group at position 5 of the pyrazole ring and an ortho-tolyl (2-methylphenyl) substituent at position 1. The ester functional group at position 4 contributes to its polarity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their structural diversity and biological activities, with substituent patterns critically influencing their physicochemical properties and applications .

Properties

IUPAC Name |

ethyl 5-methyl-1-(2-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-9-15-16(11(12)3)13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPSPOKZLPVRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Dicarbonyl Cyclocondensation Method

Classical Hydrazine-Dicarbonyl Approach

The most widely reported synthesis involves the reaction of O-tolylhydrazine hydrochloride with ethyl acetoacetate under acidic conditions. In a representative procedure, O-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) and sodium acetate (5.7 g, 69.3 mmol) are suspended in ethanol, followed by dropwise addition of ethyl acetoacetate (8.2 g, 63.0 mmol). The mixture is refluxed at 80°C for 4 h, yielding the target compound after column chromatography (69% yield).

Mechanism and Intermediate Isolation

The reaction proceeds via initial hydrazone formation, followed by cyclodehydration to generate the pyrazole ring (Figure 1). Key intermediates such as 2-hydrazinyl-N-(4-methoxyphenyl)-2-thioxoacetamide have been isolated and characterized by ¹H NMR.

Optimization Strategies

- Solvent Effects : Ethanol outperforms acetonitrile and toluene due to improved solubility of intermediates.

- Acid Catalysis : p-Toluenesulfonic acid (10 mol%) reduces reaction time from 6 h to 3 h while maintaining 83% yield.

- Scalability : Pilot-scale reactions (100 mmol) show consistent yields (±2%) when using dichloromethane/methanol (25:1) for chromatography.

Iodine-Promoted Cyclization Approach

Oxamic Acid Thiohydrazide Route

An alternative method employs oxamic acid thiohydrazide and 1,3-dicarbonyl compounds in the presence of iodine. In a typical protocol:

- Oxamic acid thiohydrazide (1.0 mmol), ethyl 3-oxobutanoate (1.3 mmol), and p-TsOH (10 mol%) are stirred in ethanol at 25°C for 30–60 min.

- Iodine (1.0 mmol) is added, and the mixture is heated to 40°C for 3 h.

- Purification via column chromatography (CH₂Cl₂/MeOH) affords the product in 83% yield.

Advantages Over Classical Methods

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) : δ 7.28 (d, J = 8.0 Hz, 2H, ArH), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.43 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 1.36 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (125 MHz, CDCl₃) : δ 167.0 (C=O), 164.5 (C=O), 150.5 (C-Ar), 142.7 (C-Ar), 129.9 (CH-Ar), 60.6 (OCH₂), 21.6 (CH₃), 14.4 (CH₃).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

- In contrast, the para-tolyl group in the compound from allows for linear packing due to reduced steric bulk. The azido group in ’s compound enhances reactivity, enabling participation in Huisgen cycloaddition (click chemistry), whereas the methoxy group in ’s derivative acts as an electron-donating group, altering electronic density on the pyrazole ring .

- Hydrogen Bonding and Solubility: The carboxamide group in ’s compound facilitates stronger hydrogen bonding compared to ester derivatives, improving aqueous solubility .

Biological Activity

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, characterized by its unique structure that combines an ethyl ester group with a methyl and a p-tolyl substituent on the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.29 g/mol. The structure features a five-membered nitrogen-containing heterocycle, which is a common motif in many bioactive compounds. Its synthesis typically involves the reaction of p-toluidine with ethyl acetoacetate in the presence of hydrazine derivatives, allowing for efficient production with good yields.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that various pyrazole derivatives can inhibit bacterial growth effectively. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.24 | Various Gram-positive bacteria |

Anti-inflammatory and Anticancer Activities

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. Some studies have reported that specific pyrazole compounds can significantly reduce edema in animal models, outperforming traditional anti-inflammatory drugs like celecoxib .

In terms of anticancer activity, pyrazoles have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain derivatives were evaluated against renal carcinoma cell lines, demonstrating substantial cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6s | RFX 393 (Renal) | 11.70 |

| 6t | RFX 393 (Renal) | 19.92 |

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity related to pain and inflammation.

Case Studies

A notable study evaluated the effects of several pyrazole derivatives on biofilm formation and bacterial viability. The results indicated that certain derivatives significantly inhibited biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections where biofilm formation is a concern .

Another case study focused on the anticancer activity of pyrazole derivatives against specific cancer cell lines, revealing that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the established synthetic routes for Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, -dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives. The intermediate ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed under basic conditions to yield the carboxylic acid derivative, with structural confirmation via H NMR, IR, and X-ray crystallography . Alternative routes involve condensation with sulfonylhydrazides or arylboronic acids under Pd-catalyzed cross-coupling conditions for functionalization .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound and its derivatives?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and pyrazole ring vibrations .

- NMR : H NMR reveals substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H] at m/z 261 for the ethyl ester) .

- HPLC : Used for purity assessment, often with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved using computational tools like SHELX or Mercury?

Discrepancies in bond lengths or angles (e.g., pyrazole ring distortions) are addressed via:

- SHELX refinement : Iterative cycles in SHELXL adjust anisotropic displacement parameters and validate against Fo-Fc maps .

- Mercury CSD : Visualizes packing motifs and hydrogen-bonding networks, comparing against Cambridge Structural Database (CSD) entries to identify outliers . Example: A 0.02 Å deviation in C-N bond lengths may indicate torsional strain, resolved by constraining thermal parameters during refinement .

Q. What methodologies are employed to analyze hydrogen-bonding interactions and supramolecular assembly in crystal structures?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into patterns (e.g., rings). Tools include:

- Mercury’s Materials Module : Quantifies interaction motifs (e.g., π-π stacking distances, H-bond angles) .

- Density Functional Theory (DFT) : Calculates interaction energies (e.g., ~25 kJ/mol for C-H···O bonds) and validates crystallographic observations . Example: In this compound, C-H···O interactions stabilize layered packing, confirmed by Hirshfeld surface analysis .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in biological systems?

Strategies include:

- Functional group substitution : Replacing the ester group with amides or carboxylic acids to modulate bioavailability .

- Heterocyclic hybridization : Introducing fused rings (e.g., imidazo[1,2-b]pyrazoles) via reactions with thiourea or aryl aldehydes .

- Computational docking : Prioritizes derivatives with high binding scores to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina . Example: Ethyl 3,4-diaryl derivatives showed enhanced anti-inflammatory activity in vitro, correlated with electron-withdrawing substituents on the aryl ring .

Methodological Notes

- Crystallography : Use SHELXTL for structure solution and WinGX/ORTEP for visualization, ensuring data collection at low temperature (e.g., 100 K) to minimize disorder .

- Synthetic Optimization : Employ microwave-assisted synthesis (e.g., 100°C, 30 min) to improve yields of cyclocondensation reactions .

- Data Reproducibility : Cross-validate spectral data with CSD entries (e.g., CCDC 1234567) and report crystallographic values () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.